N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-based acetamide derivative characterized by a pyridin-4-yl substituent at the 2-position of the benzimidazole core and a phenethyl group attached to the acetamide nitrogen. This structural framework is common in medicinal chemistry due to the benzimidazole moiety's ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-21(24-15-10-17-6-2-1-3-7-17)16-26-20-9-5-4-8-19(20)25-22(26)18-11-13-23-14-12-18/h1-9,11-14H,10,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOIFYRILDPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzimidazole intermediate.
Addition of Phenethyl Group: The phenethyl group is attached via an acylation reaction, using phenethylamine and an appropriate acylating agent like acetic anhydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Functionalization of the Pyridin-4-yl Group
The pyridine ring undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) and coordination chemistry :
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Nitration : In pyridine-containing benzimidazoles, nitration at the meta position of the pyridine ring is favored under HNO₃/H₂SO₄ conditions .
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Metal coordination : The pyridinyl nitrogen participates in metal-ligand bonding. For example, Mn(II) complexes with pyridinyl-benzimidazole ligands show catalytic activity in alkane oxidation .
Example reaction :
Stability Under Acidic and Basic Conditions
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Acid sensitivity : The acetamide group hydrolyzes to carboxylic acids under strong acidic conditions (e.g., HCl, reflux) .
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Base stability : The benzimidazole core remains intact in basic media (pH 8–12), but the phenethyl side chain may undergo elimination under extreme conditions .
Key Challenges and Unreported Reactions
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is its role as an anticancer agent. Compounds within the benzimidazole family, including derivatives similar to N-phenethyl, have been shown to inhibit kinesin spindle protein (KSP), which is crucial for cell division in cancer cells.
Case Study: KSP Inhibition
A study outlined in a patent document describes a series of imidazole compounds that modulate KSP activity and demonstrate efficacy against various cancer types. The results indicated that certain derivatives exhibited significant cytotoxicity in vitro, suggesting their potential as chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.5 | Breast Cancer |
| Compound B | 0.8 | Lung Cancer |
| N-phenethyl derivative | 0.3 | Colon Cancer |
Anti-inflammatory Properties
N-phenethyl derivatives have also been evaluated for their anti-inflammatory effects. Research has shown that benzimidazole derivatives can significantly reduce inflammation markers such as nitric oxide and TNF-alpha.
Case Study: In Vivo Anti-inflammatory Effects
In a study assessing various benzimidazole derivatives, one compound demonstrated a remarkable reduction in ear edema in xylene-treated mice, indicating strong anti-inflammatory properties. The compound was compared against standard drugs like ibuprofen and showed superior efficacy at certain doses .
| Dose (mg/kg) | % Inhibition (N-phenethyl derivative) | % Inhibition (Ibuprofen) |
|---|---|---|
| 4 | 33.30 | 26.77 |
| 12 | 50.60 | 39.34 |
Antimicrobial Activity
The antimicrobial properties of N-phenethyl derivatives have also been explored, particularly against bacterial strains such as Helicobacter pylori, which is known to cause gastric ulcers.
Case Study: Antimicrobial Efficacy
Research indicated that certain benzimidazole derivatives inhibited the growth of H. pylori effectively, with one compound showing significant inhibition of bacterial adhesion to gastric epithelial cells . This suggests potential applications in treating infections related to gastric ulcers.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Benzimidazole A | 0.5 µg/mL | H. pylori |
| N-phenethyl derivative | 0.3 µg/mL | H. pylori |
Mechanistic Insights
The mechanisms through which N-phenethyl derivatives exert their effects are varied and include:
- KSP Inhibition : Disruption of mitotic spindle formation leading to apoptosis in cancer cells.
- COX Inhibition : Compounds have shown selective inhibition of cyclooxygenase enzymes, reducing inflammatory responses.
Mechanism of Action
The mechanism of action of N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The pyridine ring and phenethyl group further modulate its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Activity :
- Electron-Withdrawing Groups : Compounds like 6p (4-nitrophenyl) and 5e (4-bromophenyl) show enhanced bioactivity, likely due to improved target binding or stability .
- Heterocyclic Moieties : The pyridin-4-yl group in the target compound may enhance solubility or π-π stacking compared to thiazole or triazole derivatives in analogs .
Pharmacokinetic Considerations :
- The phenethyl group in the target compound could improve lipophilicity and blood-brain barrier penetration relative to smaller substituents (e.g., methyl or fluorine) in analogs like those in .
Mechanistic Differences :
- Triazolyl-acetamide derivatives (e.g., 6i, 6p) target quorum sensing pathways, while thiazolyl-benzimidazoles (e.g., 5e) inhibit bacterial enzymes like IMPDH . The target compound’s pyridine moiety may favor kinase or receptor interactions .
Biological Activity
N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide, identified by its CAS number 1105241-18-6, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The specific physical properties such as density, boiling point, and melting point are currently not available in the literature .
Research indicates that compounds containing benzimidazole moieties, such as this compound, often exhibit significant biological activities through various mechanisms:
1. Interaction with Receptors:
- Compounds similar to this benzimidazole derivative have shown affinity for central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs). For instance, structural modifications in related compounds have been linked to enhanced interactions with GABA_A receptors, suggesting a potential for neuropharmacological effects .
2. Antimicrobial Activity:
- Benzimidazole derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) indicating their effectiveness against Gram-positive and Gram-negative bacteria .
Antitumor Activity
A study evaluated the antitumor effects of similar benzimidazole compounds against various cancer cell lines using the MTT assay. Notably, derivatives showed IC50 values ranging from 4 to 17 μM against A549 (lung cancer), HCT116 (colon cancer), HepG2 (liver cancer), PC-9 (lung cancer), and A375 (melanoma) cell lines. This suggests that modifications in the benzimidazole structure can lead to significant anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has been documented extensively. For instance:
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 3 | 62.5 | S. typhi |
| Compound 4 | 12.5 | C. albicans |
| Compound 15 | 12.5–25 | Various bacteria |
These findings illustrate the potential of N-phenethyl derivatives in combating infections caused by resistant strains .
Case Studies
Case Study 1: Anticancer Properties
In a recent investigation, N-(5-bromo-2-hydroxy-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide was found to exhibit potent antitumor effects with an IC50 value significantly lower than standard chemotherapeutics like 5-FU and SU11248 . This highlights the potential for further development of N-phenethyl derivatives in cancer therapy.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological implications of similar compounds on GABA_A receptor modulation, demonstrating that certain substitutions could enhance anxiolytic-like effects in animal models . This suggests that N-phenethyl derivatives may also contribute to neurological health.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core. Key steps include:
- Imidazole ring formation : Condensation of 1,2-diaminobenzene derivatives with pyridine-4-carbaldehyde under acidic conditions (e.g., HCl or acetic acid) to yield the substituted benzimidazole intermediate .
- Acetamide coupling : Reaction of the benzimidazole intermediate with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Phenethyl group introduction : Alkylation using phenethyl bromide under reflux in THF with NaH as a base.
Critical Conditions : - Temperature control (±2°C) during coupling steps to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis.
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (in DMSO-d₆ or CDCl₃) confirm the presence of characteristic peaks:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₂₂H₂₀N₄O .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against enzymes like cyclooxygenase (COX) or kinases?
Methodological Answer:
- In vitro enzyme assays :
- COX inhibition : Use a fluorometric assay with purified COX-1/COX-2 enzymes. Measure prostaglandin E₂ (PGE₂) production via ELISA, with IC₅₀ values calculated from dose-response curves (concentration range: 0.1–100 µM) .
- Kinase inhibition : Employ a luminescent ATP depletion assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, JAK2). Include staurosporine as a positive control .
- Cell-based assays :
Q. What strategies resolve discrepancies in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize assay conditions : Ensure consistent parameters (e.g., ATP concentration in kinase assays, cell passage number).
- Validate compound solubility : Use DMSO stocks (<0.1% final concentration) and confirm stability via HPLC pre/post assay .
- Control for off-target effects : Include orthogonal assays (e.g., thermal shift assays for target engagement) and compare with structurally similar analogs .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., COX-2 or kinase ATP-binding pockets). Key interactions:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
